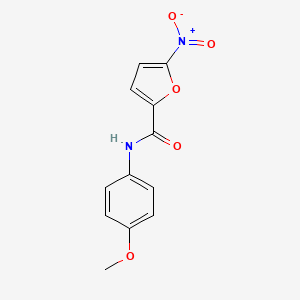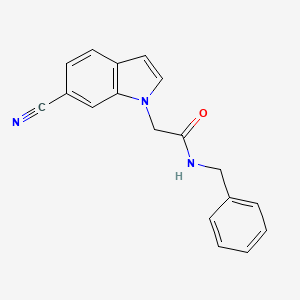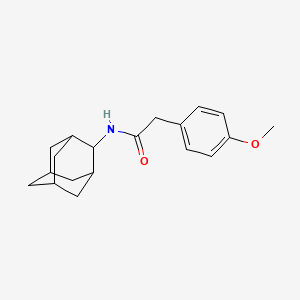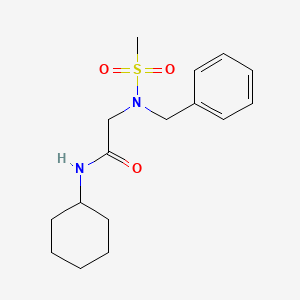![molecular formula C24H20N2O4 B5709606 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDQ and has been extensively studied for its pharmacological properties.
Mechanism of Action
BDQ is known to inhibit the activity of protein kinases, which are involved in various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, ultimately leading to cell death. BDQ has also been shown to modulate the activity of various enzymes and receptors, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects:
BDQ has been shown to induce apoptosis (cell death) in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. Additionally, BDQ has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDQ in lab experiments is its high potency, which allows for lower dosages to be used. However, one of the limitations of using BDQ is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of BDQ. One potential area of research is the development of more efficient synthesis methods for BDQ. Additionally, further studies are needed to fully understand the mechanisms underlying its pharmacological effects. BDQ also has potential applications in the field of drug delivery, which could be explored further in future research. Overall, BDQ has shown significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of BDQ involves the reaction of 2-aminobenzophenone with 2,3-dimethylbenzaldehyde in the presence of a base. The resulting product is then treated with 1,3-benzodioxole-5-carbaldehyde to obtain BDQ.
Scientific Research Applications
BDQ has been studied for its potential use as a therapeutic agent for the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. BDQ has also been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15-6-5-9-20(16(15)2)26-23(25-19-8-4-3-7-18(19)24(26)27)13-28-17-10-11-21-22(12-17)30-14-29-21/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVOVRWLQJLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)COC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)

![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5709542.png)
![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)
![4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)





![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)